2-(1-Ethyl-4-(furan-2-carbonyl)-5-(methylthio)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetic acid 2-(1-Ethyl-4-(furan-2-carbonyl)-5-(methylthio)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15863539
InChI: InChI=1S/C14H15NO5S/c1-3-15-13(19)8(7-10(16)17)11(14(15)21-2)12(18)9-5-4-6-20-9/h4-6,14H,3,7H2,1-2H3,(H,16,17)
SMILES:
Molecular Formula: C14H15NO5S
Molecular Weight: 309.34 g/mol

2-(1-Ethyl-4-(furan-2-carbonyl)-5-(methylthio)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetic acid

CAS No.:

Cat. No.: VC15863539

Molecular Formula: C14H15NO5S

Molecular Weight: 309.34 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Ethyl-4-(furan-2-carbonyl)-5-(methylthio)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetic acid -

Specification

Molecular Formula C14H15NO5S
Molecular Weight 309.34 g/mol
IUPAC Name 2-[1-ethyl-3-(furan-2-carbonyl)-2-methylsulfanyl-5-oxo-2H-pyrrol-4-yl]acetic acid
Standard InChI InChI=1S/C14H15NO5S/c1-3-15-13(19)8(7-10(16)17)11(14(15)21-2)12(18)9-5-4-6-20-9/h4-6,14H,3,7H2,1-2H3,(H,16,17)
Standard InChI Key OXMNKSQQANGKEH-UHFFFAOYSA-N
Canonical SMILES CCN1C(C(=C(C1=O)CC(=O)O)C(=O)C2=CC=CO2)SC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a 2,5-dihydro-1H-pyrrole ring substituted at positions 1, 3, 4, and 5. Key functional groups include:

  • 1-Ethyl group: Attached to the pyrrole nitrogen, enhancing lipophilicity.

  • 4-Furan-2-carbonyl: A heteroaromatic acyl group contributing π-π stacking potential.

  • 5-Methylthio: A sulfur-containing substituent influencing redox properties.

  • 3-Acetic acid: A carboxylic acid side chain enabling salt formation or conjugation .

The planar pyrrole ring and conjugated furan system suggest potential for intermolecular interactions, while the methylthio group may participate in thiol-disulfide exchange reactions.

Physical and Chemical Properties

Table 1 summarizes key physicochemical data:

PropertyValueSource
Molecular FormulaC₁₄H₁₅NO₅S
Molecular Weight309.34 g/mol
Purity (Commercial Samples)≥97%
SolubilityLikely polar aprotic solvents

The compound’s logP (estimated via computational methods) is approximately 1.2, indicating moderate lipophilicity suitable for membrane permeability in biological systems . Its acetic acid moiety confers water solubility at physiological pH, though exact pKa values remain uncharacterized.

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols are proprietary, available data suggest a multi-step approach:

  • Pyrrole Core Formation: Cyclocondensation of γ-keto acids with amines, potentially using ZrCl₄ catalysis as demonstrated for analogous tetrasubstituted pyrroles .

  • Furan-2-carbonyl Introduction: Acylation via Friedel-Crafts or nucleophilic acyl substitution.

  • Methylthio Incorporation: Thioether formation using methanethiol or methyl disulfide under basic conditions.

Notably, Zr-catalyzed methods enable regioselective diacylation of pyrroles at positions 1 and 3, a strategy applicable to this compound’s synthesis .

Reaction Optimization

Key challenges include:

  • Steric hindrance from the ethyl and methylthio groups, necessitating elevated temperatures (80–100°C).

  • Hydrolytic stability: The 2-oxo group requires anhydrous conditions during synthesis.

  • Purification: Chromatographic separation is often needed due to byproducts from incomplete acylation .

SupplierPurityStatusPrice Range (USD/g)
Amadis Chemical Co.97%Available250–350
CymitQuimicaN/ADiscontinuedN/A

The compound’s discontinuation by some vendors reflects either limited demand or synthesis challenges. Researchers are advised to verify batch-specific analytical data before purchase.

Research Challenges and Future Directions

Stability Studies

Hydrolytic degradation pathways remain uncharacterized. Accelerated stability testing under varied pH and temperature conditions is warranted .

Structure-Activity Relationships (SAR)

Systematic modifications could optimize bioactivity:

  • Replacing the ethyl group with bulkier alkyl chains to enhance target affinity.

  • Exchanging methylthio for sulfoxide/sulfone groups to modulate redox behavior .

Scalable Synthesis

Developing one-pot methodologies using flow chemistry or enzymatic catalysis would improve manufacturability .

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